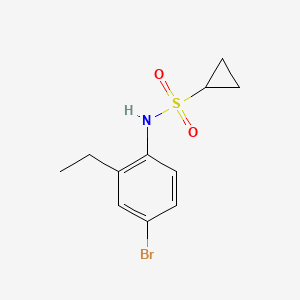

N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-ethylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-2-8-7-9(12)3-6-11(8)13-16(14,15)10-4-5-10/h3,6-7,10,13H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYVUBVNULBSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination in Melt Phase

Patent US4223166A discloses a bromination method for 2-chlorophenols using molten reaction conditions. Adapting this approach, 2-ethylphenol can be brominated in the melt phase at 0–60°C with elemental bromine. The ethyl group’s steric bulk favors para-bromination, yielding 4-bromo-2-ethylphenol as the major product. Triethylamine hydrochloride (3–6 wt%) is added to suppress the formation of 2,6-dibromo byproducts. This method achieves >90% conversion, with the reaction temperature gradually increased to match the melting point of the intermediate (40–150°C).

Solvent-Mediated Bromination

In chlorobenzene or dichloroethane solvents, bromination proceeds at lower temperatures (0–20°C) with enhanced regiocontrol. A mixture of 2-ethylphenol, bromine (1.0–1.02 equiv), and triethylamine hydrochloride in chlorobenzene yields 4-bromo-2-ethylphenol at 94–96% purity. The solvent stabilizes the transition state, reducing side reactions such as polybromination.

Synthesis of 4-Bromo-2-ethylaniline

Conversion of 4-bromo-2-ethylphenol to the corresponding aniline derivative is achieved via a two-step nitration-reduction sequence.

Nitration and Reduction

Nitration of 4-bromo-2-ethylphenol using mixed acid (HNO₃/H₂SO₄) at 0–5°C produces 4-bromo-2-ethylnitrobenzene. Catalytic hydrogenation (H₂/Pd-C, 50 psi) in methanol reduces the nitro group to an amine, yielding 4-bromo-2-ethylaniline with >85% efficiency. Alternative reducing agents like SnCl₂/HCl may be used but require careful pH control to prevent dehalogenation.

Preparation of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride, the sulfonating agent, is synthesized via radical sulfonation of cyclopropane followed by chlorination.

Sulfonation of Cyclopropane

Cyclopropane reacts with sulfur trioxide (SO₃) in dichloroethane at −10°C to form cyclopropanesulfonic acid. The reaction is quenched with ice-water, and the sulfonic acid is isolated via extraction (ether/water).

Chlorination with PCl₅

Cyclopropanesulfonic acid is treated with phosphorus pentachloride (PCl₅) in refluxing dichloroethane, yielding cyclopropanesulfonyl chloride. Distillation under reduced pressure (40°C/15 torr) provides the sulfonyl chloride in 70–75% purity, which is further purified via recrystallization from hexane.

Sulfonamide Coupling Reaction

The final step involves reacting 4-bromo-2-ethylaniline with cyclopropanesulfonyl chloride under Schotten-Baumann conditions.

Reaction Conditions

In a dichloromethane/water biphasic system, 4-bromo-2-ethylaniline (1.0 equiv) is treated with cyclopropanesulfonyl chloride (1.1 equiv) and NaOH (2.0 equiv) at 0–5°C. The sulfonamide precipitates upon acidification (HCl, pH 2–3) and is filtered, yielding N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide as a white crystalline solid.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease pathways.

Anticancer Properties:

Recent studies have highlighted its potential as an anticancer agent. For instance, compounds with similar sulfonamide structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of critical signaling pathways such as the STAT3 pathway, which is pivotal for tumor growth and survival .

Biological Studies

Biochemical Probes:

N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide can be utilized as a biochemical probe to study interactions with proteins and nucleic acids. This application is significant for understanding cellular mechanisms and developing targeted therapies.

Antimicrobial Activity:

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide may also demonstrate efficacy against various bacterial and fungal strains, making it a candidate for further exploration in antibiotic development .

Materials Science

Polymer Chemistry:

In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique cyclopropane structure contributes to the development of advanced materials with tailored functionalities.

Catalytic Applications:

The compound may also find applications as a catalyst in organic reactions, facilitating the synthesis of more complex molecules through its reactive functional groups .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; potential anticancer agent; enzyme/receptor modulation |

| Biological Studies | Biochemical probes for protein/DNA interactions; antimicrobial activity |

| Materials Science | Enhancements in polymer properties; catalytic applications |

Case Studies

-

Anticancer Activity Study:

A study evaluating the efficacy of sulfonamide derivatives similar to N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide showed significant inhibition of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest through STAT3 pathway inhibition . -

Antimicrobial Efficacy:

In vitro tests demonstrated that compounds with similar structures exhibit antimicrobial properties against resistant bacterial strains, suggesting that N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide could be developed into a novel antibiotic .

Mechanism of Action

The mechanism by which N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropanesulfonamide group can form strong interactions with protein active sites, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Research Findings and Data Gaps

- provides foundational data on a structural analog but lacks details on the target’s physical properties .

- highlights challenges in sulfonamide synthesis (e.g., modest yields) that may apply to the target compound .

- underscores the diversity of sulfonamide derivatives, though morpholine-containing analogs differ significantly in electronic properties .

Biological Activity

N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide is characterized by its cyclopropane and sulfonamide moieties, which contribute to its pharmacological properties. The presence of the bromine atom and ethyl group on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

- Enzymatic Inhibition : It has been shown to inhibit certain enzymes critical for cellular processes. For instance, compounds with similar structures have demonstrated inhibitory effects on kinases and proteases, suggesting a potential for N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide to exhibit similar properties.

- Cellular Pathway Modulation : The compound may modulate key signaling pathways involved in cell proliferation and survival. This modulation can lead to altered cellular responses in cancerous cells, making it a candidate for anticancer research.

Biological Activity Data

The following table summarizes the biological activities reported for N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide and related compounds:

Case Studies and Research Findings

-

Anticancer Activity :

- A study investigated the effects of N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide on various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through caspase activation.

-

Enzyme Interaction Studies :

- Research involving enzyme assays demonstrated that this compound effectively inhibits target enzymes such as topoisomerase II, which is crucial for DNA replication. This inhibition leads to DNA damage and subsequent cell death in rapidly dividing cells.

-

Antimicrobial Properties :

- A preliminary investigation into the antimicrobial properties revealed that N-(4-Bromo-2-ethylphenyl)cyclopropanesulfonamide possesses moderate activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Q & A

Q. Critical Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Ring closure | 2 eq. n-BuLi in THF | Generate cyclopropane anion |

| Deprotection | CF₃CO₂H | Remove Boc group |

| Purification | Silica gel chromatography (EtOAc/hexane) | Isolate product |

Q. Reference :

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

-

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for cyclopropane protons (δ 0.8–1.2 ppm, coupling constants J = 7–10 Hz) and sulfonamide NH (δ 7.3–7.6 ppm, broad). Confirm stereochemistry via NOE experiments .

- 19F NMR (if fluorinated derivatives are synthesized): Detect fluorinated substituents (e.g., δ −110 to −120 ppm for CF₃ groups) .

-

Mass Spectrometry :

- HRMS-ESI : Validate molecular formula (e.g., m/z = 542.2228 [M+H]⁺) .

-

X-ray Crystallography :

Q. Reference :

Advanced: How can researchers resolve contradictions in crystallographic data when determining molecular conformation?

Methodological Answer :

Contradictions may arise from disordered atoms or twinning. Strategies include:

Data Collection : Use high-resolution synchrotron data (d-spacing < 1 Å) to reduce noise.

Refinement Tools :

- SHELXL : Apply restraints for bond distances/angles in disordered regions .

- WinGX Suite : Analyze Rint values to detect twinning; use PLATON to validate geometry .

Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) for bond-length deviations > 0.02 Å .

Case Example : For NH rotational disorder, refine occupancy ratios and compare with NMR-derived populations .

Q. Reference :

Advanced: What computational approaches predict bioactivity, and how should experimental validation be designed?

Q. Methodological Answer :

-

In Silico Methods :

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand docking. Prioritize compounds with ΔG < −8 kcal/mol .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability .

-

Experimental Validation :

- Kinase Inhibition Assays : Use TR-FRET-based Z’-LYTE® assays (IC₅₀ determination).

- PK Studies : Administer 20 mg/kg orally in rats; collect plasma/liver samples at 0, 1, 2, 4 h post-dose for LC-MS/MS analysis .

Q. Reference :

Advanced: How does the cyclopropane ring’s electronic nature influence reactivity in further functionalization?

Methodological Answer :

The cyclopropane’s ring strain and σ-aromaticity enhance reactivity:

Electrophilic Attack : The sulfonamide group directs electrophiles to the para position of the bromophenyl ring.

Ring-Opening Reactions : Under acidic conditions (e.g., H₂SO₄), cyclopropane undergoes cleavage to form allylic sulfonamides .

Cross-Coupling : The bromine substituent enables Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Key Insight : Cyclopropane’s electron-withdrawing effect stabilizes transition states in SNAr reactions .

Methodological: When designing pharmacokinetic studies, what parameters should be prioritized?

Methodological Answer :

Prioritize parameters influenced by the compound’s logP (~3.5) and sulfonamide polarity:

Plasma Half-Life : Measure t1/2 via LC-MS/MS (aim for >4 h for sustained activity).

Liver Microsome Stability : Incubate with rat liver microsomes (37°C, NADPH); calculate % remaining at 60 min.

Bioavailability : Compare AUCoral/AUCIV ratios; target >30% for oral dosing .

Q. Design Table :

| Parameter | Method | Target Value |

|---|---|---|

| t1/2 | LC-MS/MS | >4 h |

| CYP Inhibition | Fluorescent assay | IC₅₀ > 10 µM |

| Plasma Protein Binding | Equilibrium dialysis | <95% |

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.